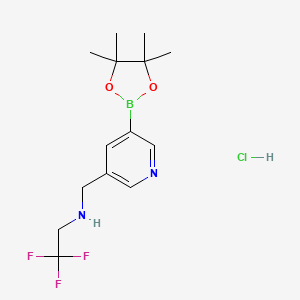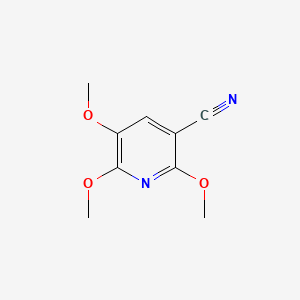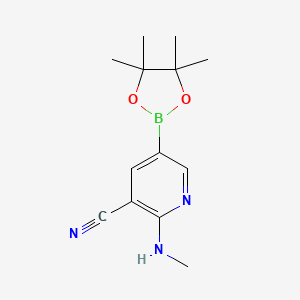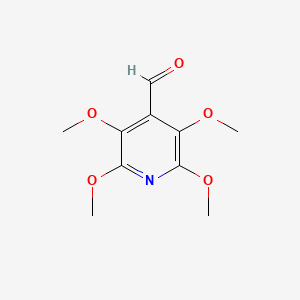
Clorhidrato de 2,2,2-trifluoro-N-((5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)metil)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C14H20BF3N2O2 and its molecular weight is 316.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Químicas
Síntesis y Estructura Cristalina
- La síntesis de este compuesto implica reacciones específicas que conducen a su formación. Se han obtenido cristales únicos adecuados para el análisis cristalográfico de rayos X, lo que permite una comprensión detallada de su disposición molecular .
Aplicaciones Potenciales
a. Química Medicinal:- Estudios DFT: Los cálculos de teoría funcional de la densidad (DFT) pueden proporcionar información sobre su estructura electrónica, reactividad y posibles vías de reacción .
Información de Seguridad
En resumen, el clorhidrato de 2,2,2-trifluoro-N-((5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)metil)etanamina es prometedor en química medicinal, ciencia de materiales, síntesis orgánica y estudios computacionales. Los investigadores continúan explorando sus aplicaciones multifacéticas, aprovechando sus propiedades únicas para los avances científicos. 🌟
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride involves the reaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine with 2,2,2-trifluoroacetaldehyde, followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid. ", "Starting Materials": [ "5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine", "2,2,2-trifluoroacetaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is reacted with 2,2,2-trifluoroacetaldehyde in the presence of a base such as triethylamine to form the imine intermediate.", "Step 2: The resulting imine intermediate is then reduced with sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is then quaternized with hydrochloric acid to form the final product, 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride." ] } | |
Número CAS |
919347-59-4 |
Fórmula molecular |
C14H20BF3N2O2 |
Peso molecular |
316.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3 |
Clave InChI |
HBHDWFVCAGTJQN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)
![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)


![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)


![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)





